molecular formula C13H17N3O5S B2721675 N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-55-5

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2721675
CAS RN: 898431-55-5
M. Wt: 327.36
InChI Key: WSRBFKPCONGQLW-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . These methods often involve the cyclization of certain precursors with dielectrophilic building blocks .


Molecular Structure Analysis

Pyrimidines have a six-membered ring structure with two nitrogen atoms. The specific structure of your molecule would depend on the positions and nature of its substituents .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Pyrimidine itself is a colorless compound and a crystalline solid .

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to the class of thiazolo[3,2-a]pyrimidines . The synthesis of these compounds involves methods such as cyclocondensations of 3,4-Dihydropyrimidine-2(1H)-thiones . The 2-substituted derivatives of these compounds have been studied in detail .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new anticancer drugs . Some novel thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have demonstrated high antibacterial activity . For instance, a new series of novel 1,3-thiazolidine pyrimidine derivatives showed antibacterial activity against 14 bacterial strains .

Anti-inflammatory Activity

These compounds have shown high anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Design of New Medicines

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Structural Similarity to Purine

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves interactions with biological targets due to their structural similarity to the nucleotide base pair of DNA and RNA . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes .

Future Directions

Pyrimidines and their derivatives continue to be an area of active research due to their wide range of pharmacological effects. Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-3-20-8(21-4-2)7-14-10(17)9-11(18)15-13-16(12(9)19)5-6-22-13/h5-6,8,18H,3-4,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRBFKPCONGQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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